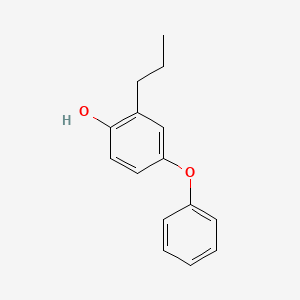

4-Phenoxy-2-propylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

194792-58-0 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

4-phenoxy-2-propylphenol |

InChI |

InChI=1S/C15H16O2/c1-2-6-12-11-14(9-10-15(12)16)17-13-7-4-3-5-8-13/h3-5,7-11,16H,2,6H2,1H3 |

InChI Key |

SUOCNBAOIPRDIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1)OC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenoxy 2 Propylphenol and Its Analogues

Established Synthetic Routes for Related Phenoxyphenyl Alcohols and Ethers

The synthesis of phenoxyphenyl alcohols and ethers often involves classical and modern organic reactions. These established routes provide a foundation for developing pathways to more complex structures like 4-Phenoxy-2-propylphenol.

Alkylation Reactions in Phenol (B47542) Synthesis

Alkylation of phenols is a fundamental process for introducing alkyl groups onto the aromatic ring. This can be achieved through various methods, with Friedel-Crafts alkylation being a prominent example. jk-sci.com In this reaction, an alkylating agent, such as an alkyl halide, alkene, or alcohol, reacts with the phenol in the presence of a Lewis acid catalyst. jk-sci.com The choice of catalyst and reaction conditions is crucial to control the regioselectivity (ortho vs. para substitution) and to minimize side reactions like polyalkylation. jk-sci.com

The alkylation of phenol with olefins, such as hexene or cyclohexene (B86901), in the presence of sulfuric acid has been shown to produce alkylphenols in high yields. researchgate.net The reaction conditions, including temperature, molar ratio of reactants, and catalyst concentration, significantly influence the outcome of the reaction. researchgate.net Computational studies have provided a mechanistic view of phenol alkylation, suggesting that O-alkylation to form a phenolic ether can be an initial, energetically favorable step under neutral conditions. acs.org This ether can then undergo intramolecular rearrangement to yield C-alkylated phenols. acs.org

The nature of the olefin also plays a a critical role in determining the ortho/para selectivity of the alkylation. For instance, less hindered olefins tend to favor ortho alkylation, whereas more sterically demanding olefins often lead to a higher proportion of the para-substituted product. unive.it

Etherification Strategies for Phenoxy Linkages

The formation of the phenoxy ether linkage is a key step in the synthesis of phenoxyphenyl compounds. The Williamson ether synthesis is a classical and widely used method. numberanalytics.com This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. numberanalytics.com

For the synthesis of diaryl ethers, the Ullmann condensation is a particularly relevant method. smolecule.comwikipedia.org This reaction typically involves the coupling of a phenol (or its alkali metal salt) with a halogenated aromatic compound in the presence of a copper catalyst at elevated temperatures. smolecule.comwikipedia.org The choice of solvent, catalyst, and base is critical for the success of the Ullmann reaction. High-boiling polar solvents like N-methylpyrrolidone or dimethylformamide are often employed. smolecule.com

Modern variations of the Ullmann etherification have been developed to proceed under milder conditions, often employing palladium or copper catalysts with specific ligands. numberanalytics.comnih.gov These catalytic systems can improve yields and tolerate a wider range of functional groups. For example, palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate has been established as an efficient method for creating allylic aryl ethers. frontiersin.org

Optimization of Synthetic Pathways for this compound

The synthesis of a specific molecule like this compound requires careful optimization of reaction pathways to maximize yield and selectivity. This involves a detailed study of catalyst systems and reaction conditions.

Catalyst Systems in Phenol and Phenoxy Compound Synthesis

A wide array of catalysts can be employed for the synthesis of phenols and phenoxy compounds. In Friedel-Crafts alkylation, Lewis acids are the traditional catalysts, with their activity ranging from very active (e.g., AlCl₃, AlBr₃) to mild (e.g., BCl₃, SnCl₄). jk-sci.com The choice of catalyst can help minimize product equilibration and substrate degradation. jk-sci.com Heterogeneous catalysts, such as acidic oxides, sulfides, modified zeolites, and ion-exchange resins, offer advantages in terms of catalyst recovery and reuse. jk-sci.comunive.it

For the formation of the ether linkage, copper-based catalysts are central to the Ullmann reaction. smolecule.comwikipedia.org The use of copper(I) salts in combination with ligands like 1,10-phenanthroline (B135089) can lead to the formation of active copper phenoxide complexes that facilitate the etherification of aryl halides. nih.gov Palladium catalysts, often with phosphine (B1218219) ligands, have also emerged as powerful tools for C-O bond formation, enabling reactions under milder conditions. frontiersin.org For instance, the use of a PdCl₂(dppf) catalyst has been shown to be effective in the synthesis of allylic aryl ethers. frontiersin.org

The table below summarizes various catalyst systems used in related syntheses.

| Reaction Type | Catalyst System | Substrates | Key Features |

| Phenol Alkylation | Lewis Acids (AlCl₃, FeCl₃) | Phenol, Alkyl Halides/Olefins | Controls regioselectivity. jk-sci.com |

| Phenol Alkylation | Sulfuric Acid | Phenol, Olefins (C6-C8) | High yields of alkylphenols. researchgate.net |

| Phenol Alkylation | Solid Acids (Zeolites, Resins) | Phenol, Cyclohexene | Heterogeneous, reusable catalysts. unive.it |

| Etherification (Ullmann) | Copper Salts (CuI, CuCl) | Phenol, Aryl Halide | Forms diaryl ether linkages. smolecule.comwikipedia.org |

| Etherification (Buchwald-Hartwig) | Palladium with Phosphine Ligands | Phenol, Aryl Halide | Milder reaction conditions. |

| Allylic Etherification | PdCl₂(dppf) | Phenol, Vinyl Ethylene Carbonate | High regioselectivity. frontiersin.org |

Reaction Condition Tuning for Yield and Selectivity

Optimizing reaction conditions is a critical aspect of synthesizing complex molecules like this compound. Key parameters that can be tuned include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

In phenol alkylation, increasing the molar ratio of phenol to the alkylating agent can help to minimize polyalkylation. jk-sci.com Temperature is another crucial factor; for instance, in the alkylation of phenol with olefins using sulfuric acid, the reaction temperature can significantly impact the yield. researchgate.net

For etherification reactions, the choice of base and solvent is paramount. In the Williamson ether synthesis, a strong base is needed to deprotonate the phenol, and a polar aprotic solvent is often used to facilitate the Sₙ2 reaction. numberanalytics.com In Ullmann-type couplings, high temperatures are often required, but the use of specific ligands can sometimes allow for lower reaction temperatures. smolecule.com

A patent for the synthesis of 1-(4-phenoxyphenyl)-2-propyl alcohol, a structurally related compound, highlights the importance of reaction conditions. The method involves reacting 4-phenoxyphenol (B1666991) with chloroisopropyl alcohol in the presence of an acid-binding agent at temperatures between 25-120 °C. The choice of solvent and the molar ratio of the acid-binding agent are specified as key parameters for achieving high selectivity and yield. google.com

The following interactive table illustrates the effect of varying reaction conditions on the yield of cyclohexylphenol from the alkylation of phenol with cyclohexene.

| Temperature (°C) | Molar Ratio (Phenol:Cyclohexene) | Reaction Time (h) | Yield (%) |

| 50 | 4:1 | 3 | 40.8 |

| 100 | 4:1 | 3 | 61.4 |

| 100 | 4:1 | 7 | 73.6 |

| 100 | 6:1 | 7 | 75.5 |

| 100 | 8:1 | 7 | 78.3 |

| 140 | 6:1 | 7 | 80.0 |

Data sourced from a study on the alkylation of phenol with cyclohexene in the presence of sulfuric acid. researchgate.net

Design and Synthesis of Structurally Modified this compound Derivatives

The structural framework of this compound allows for various modifications to create a library of derivatives with potentially new or enhanced properties. The design of such derivatives often focuses on altering the substitution pattern on either of the phenyl rings or modifying the propyl group.

Research into the synthesis of aryl ether inhibitors of Bacillus anthracis enoyl-ACP reductase provides examples of how the phenoxyphenyl scaffold can be systematically modified. nih.gov In this work, researchers started with a 2-phenoxyphenyl core and introduced various substituents on both phenyl rings. For instance, 2-methoxy-4-propylphenol (B1219966) was coupled with different arylboronic acids to generate a series of biaryl ethers. nih.gov Subsequent chemical transformations, such as demethylation, oxidation, or reduction of functional groups, were performed to create a diverse set of analogues. nih.gov

Another study on the design of androgen receptor antagonists involved the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives. nih.gov This work demonstrates how a different functional group, in this case, a benzoylamino group, can be introduced onto the phenoxy ring to impart specific biological activity.

The synthesis of these derivatives often employs a modular approach, where key fragments are synthesized separately and then coupled together. Common coupling reactions used include Suzuki coupling (for C-C bond formation) and Ullmann or Buchwald-Hartwig amination/etherification (for C-N or C-O bond formation).

Strategies for Introducing Substituents

The introduction of substituents onto the this compound scaffold is a key aspect of modifying its chemical properties. Common strategies include alkylation, acylation, and cross-coupling reactions, which allow for the diversification of the core structure.

One primary method for creating analogues is through O-alkylation of the phenolic hydroxyl group. This reaction typically involves deprotonating the phenol with a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The resulting phenoxide ion then acts as a nucleophile, attacking an alkyl halide to form an ether linkage. Reaction temperatures are often elevated (60–120°C) to overcome the steric hindrance presented by the 2-propyl group and to drive the reaction to completion. google.com For instance, the synthesis of 1-(4-phenoxyphenyl)-2-propyl alcohol has been achieved by reacting 4-phenoxyphenol with a chloroisopropyl alcohol solution in the presence of an acid binding agent at temperatures between 25-120°C. google.com

Another significant strategy is the Ullmann condensation , a copper-catalyzed reaction that forms a diaryl ether bond. This can be used to construct the core 4-phenoxyphenol structure itself. For example, p-phenoxyphenol can be synthesized from the reaction of p-benzoquinone and phenylboronic acid in the presence of a copper ferrite (B1171679) catalyst. chemicalbook.com Similarly, a traditional method involves the reaction of potassium hydroxide, phenol, and toluene, followed by the addition of p-chlorophenol. google.com

The Mitsunobu reaction provides an alternative for forming the ether linkage under milder conditions. This reaction utilizes a redox system, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) with triphenylphosphine (B44618) (PPh₃), in a solvent like tetrahydrofuran (B95107) (THF). This approach can be particularly useful when dealing with sensitive substrates.

Furthermore, substituents can be introduced on the aromatic rings through various electrophilic aromatic substitution reactions. The reactivity of the phenol ring can be modulated by the existing substituents, guiding the position of incoming groups. The introduction of amide and urea (B33335) substituents has been explored to improve properties like lipophilicity and to add hydrogen bond donors. nih.gov The design of novel acetyl-CoA carboxylase inhibitors, for example, involved substituting the p-benzyloxy group of a starting compound with various alkoxy groups to increase flexibility. nih.gov

The following table summarizes common reagents and conditions for introducing substituents:

| Reaction Type | Reagents and Conditions | Purpose |

| O-Alkylation | Base (K₂CO₃, Cs₂CO₃), Solvent (DMF, MeCN), 60-120°C | Formation of ether linkages |

| Ullmann Condensation | Copper catalyst, High temperatures | Formation of diaryl ether bonds |

| Mitsunobu Reaction | DIAD/DEAD, PPh₃, Solvent (THF) | Mild ether bond formation |

| Amide/Urea Formation | --- | Introduction of hydrogen bond donors and modulation of lipophilicity |

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound analogues is critical when the biological activity is dependent on the three-dimensional arrangement of atoms. Stereoselective synthesis aims to produce a single, desired stereoisomer in high yield.

One approach to obtaining chiral analogues is through the use of chiral starting materials . For example, the synthesis of a chiral analog of the bicyclic guanidine (B92328) TBD started from (S)-β-phenylalanine, which is accessible through a lipase-catalyzed kinetic resolution. beilstein-journals.org This chiral building block guides the stereochemistry of the final product.

Asymmetric catalysis is another powerful tool for stereoselective synthesis. This involves using a chiral catalyst to influence the stereochemical outcome of a reaction. For instance, peptide-catalyzed atroposelective bromination has been used to synthesize axially chiral quinazolinones. mdpi.com Similarly, engineered enzymes, such as variants of the flavin-dependent halogenase RebH, have been employed for site- and atroposelective halogenations. mdpi.com

The synthesis of chiral 2-(4-phenoxyphenylsulfonylmethyl)thiiranes, which are selective gelatinase inhibitors, demonstrates the creation of specific enantiomers, (R)- and (S)-isomers, which were found to be equally active. nih.gov This highlights that in some cases, both enantiomers may exhibit similar activity, while in others, one may be significantly more potent or have a different biological profile.

In the context of piperidine-based analogues, the stereochemistry of a double bond (cis vs. trans) can significantly impact biological activity. For example, cis- and trans-1-propargyl-4-styrylpiperidines show selective inhibition of different monoamine oxidase (MAO) isoforms. conicet.gov.ar The synthesis of these isomers often involves Wittig-type reactions followed by separation of the geometric isomers.

The following table outlines some approaches to stereoselective synthesis:

| Approach | Description | Example |

| Chiral Starting Materials | Utilizes a readily available chiral molecule as a foundation to build the desired chiral product. | Synthesis of a chiral TBD analog from (S)-β-phenylalanine. beilstein-journals.org |

| Asymmetric Catalysis | Employs a chiral catalyst to direct the formation of a specific stereoisomer. | Peptide-catalyzed atroposelective bromination for axially chiral quinazolinones. mdpi.com |

| Engineered Enzymes | Uses modified enzymes to perform highly selective transformations. | Atroposelective halogenation using an engineered flavin-dependent halogenase. mdpi.com |

| Separation of Isomers | Synthesizes a mixture of stereoisomers which are then separated using techniques like chromatography. | Separation of cis and trans isomers of 1-propargyl-4-styrylpiperidines. conicet.gov.ar |

Advanced Spectroscopic and Analytical Characterization of 4 Phenoxy 2 Propylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Phenoxy-2-propylphenol. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the propyl group, the substituted phenolic ring, and the unsubstituted phenoxy group. The hydroxyl proton (-OH) typically appears as a broad singlet, the exact chemical shift of which is dependent on concentration and solvent.

The aromatic region would show complex multiplets. The protons on the phenoxy group are expected to appear in the range of δ 6.80–7.30 ppm. The three protons on the disubstituted phenol (B47542) ring would also produce signals in this region, with their specific shifts and coupling patterns determined by the electronic effects of the hydroxyl, propyl, and phenoxy substituents.

The propyl group gives rise to three distinct signals in the aliphatic region:

A triplet near δ 0.90 ppm, integrating to 3H, corresponds to the terminal methyl (-CH₃) group.

A sextet around δ 1.60 ppm, integrating to 2H, represents the methylene (B1212753) (-CH₂-) group adjacent to the methyl group.

A triplet around δ 2.5-2.7 ppm, integrating to 2H, is assigned to the methylene (-CH₂-) group directly attached to the aromatic ring.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, a total of 15 distinct carbon signals are expected, as the molecule is asymmetric. The signals can be categorized as follows:

Aliphatic Carbons: The propyl group will show three signals in the upfield region, typically below δ 40 ppm. The terminal methyl carbon is expected around δ 14 ppm, with the two methylene carbons appearing at distinct shifts.

Aromatic Carbons: The twelve aromatic carbons will produce signals in the δ 115-160 ppm range. The chemical shifts are influenced by the substituents. Carbons bearing the oxygen atoms (C-OH and C-O-Ar) will be the most downfield, appearing in the δ 150-160 ppm region. Carbons attached to the propyl group or those on the unsubstituted phenoxy ring will have characteristic shifts within the aromatic region.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. For this compound, the molecular formula is C15H16O2. The calculated monoisotopic mass is 228.11503 Da. nih.govnih.gov HRMS analysis would yield an experimental mass value extremely close to this calculated value, thereby confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion [M-H]⁻ or [M]⁺˙) to generate product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways would likely involve:

Cleavage of the ether linkage: This is a common fragmentation pathway for aryl ethers, which could lead to the formation of ions corresponding to the phenoxy group ([C₆H₅O]⁻) and the 2-propylphenol (B147445) moiety.

Loss of the propyl group: Benzylic cleavage could result in the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) via a rearrangement, a characteristic fragmentation for alkylphenols. rsc.org

Fragmentation of the propyl chain: Loss of smaller fragments like ethyl (•C₂H₅) or methyl (•CH₃) radicals from the parent ion is also possible. rsc.org

Analysis of these fragmentation patterns allows for the detailed structural confirmation of the compound and helps to distinguish it from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Verification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying individual components within a volatile or semi-volatile mixture. In the context of this compound, GC-MS serves as a definitive method for verifying its synthesis, identifying it in complex matrices, and detecting potential impurities from a reaction mixture.

The methodology involves injecting the sample into the GC system, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized analytes through a long, thin capillary column. rsc.org The column's inner surface is coated with a stationary phase that interacts differently with various compounds, causing them to separate based on their boiling points and polarity. For phenolic compounds, a nonpolar fused silica (B1680970) capillary column, such as a ZB-5HT, is often employed. rsc.org The separation process is controlled by a precise temperature gradient program in the GC oven, which starts at a lower temperature and ramps up to elute compounds with higher boiling points. rsc.org

Upon exiting the column, the separated components enter the Mass Spectrometer. The most common ionization technique for this type of analysis is electron ionization (EI), where high-energy electrons (70 eV) bombard the molecules, causing them to ionize and break apart into characteristic, reproducible fragments. rsc.org The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the molecular ion peak, which corresponds to the intact molecule's mass, and a series of fragment ion peaks. This fragmentation pattern acts as a unique "fingerprint" for the compound, allowing for its unambiguous identification by comparing the obtained spectrum against established spectral libraries, such as the NIST Mass Spectrometry Data Center. nih.gov For related phenolic compounds, analysis has confirmed product identity using these gas chromatographic and mass spectral techniques. google.com

Table 1: Typical GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Value/Setting | Reference |

|---|---|---|

| Column | Fused silica capillary column (e.g., ZB-5HT, CP-SIL 8 CB), 30 m x 0.25 mm x 0.25 µm | rsc.org |

| Carrier Gas | Helium | rsc.org |

| Injector Temperature | 300 °C | rsc.org |

| Oven Program | Example: 50°C to 100°C (1.7 °C/min), then to 320°C (17 °C/min) | rsc.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | rsc.org |

| Mass Scan Range | m/z 50–500 | rsc.org |

| Internal Standard | Tetracosane | rsc.org |

Chromatographic Separations for Compound Purity and Identification

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds like this compound and for separating them from complex mixtures for further analysis. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the predominant methods used for non-volatile phenolic derivatives.

HPLC is a cornerstone technique for the analysis of phenolic compounds, offering robust separation and quantification capabilities. It is particularly well-suited for determining the purity of this compound. The most common mode for this application is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar. impactfactor.org

In a typical analysis, a solution of the compound is injected into the system. A high-pressure pump delivers a mobile phase, usually a gradient mixture of water (often acidified with acetic or phosphoric acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile (B52724), through the column. impactfactor.org The separation occurs as the analyte partitions between the mobile and stationary phases. The purity of the this compound sample is assessed by monitoring the column eluent with a UV detector, commonly set at 254 nm or 280 nm, wavelengths at which aromatic rings exhibit strong absorbance. impactfactor.orgsigmaaldrich.com The resulting chromatogram displays a major peak for the target compound, and its area percentage relative to the total area of all peaks provides a measure of its purity.

Table 2: General HPLC Conditions for Phenolic Analysis

| Parameter | Typical Specification | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm) | impactfactor.org |

| Mobile Phase A | Acidified Water (e.g., 0.1% Phosphoric Acid or 1% Acetic Acid) | impactfactor.org |

| Mobile Phase B | Methanol or Acetonitrile | impactfactor.org |

| Elution | Gradient program (varying ratios of A and B) | impactfactor.org |

| Flow Rate | 1.0 mL/min | impactfactor.org |

| Detector | UV-Vis at 254 nm or 280 nm | impactfactor.orgsigmaaldrich.com |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially higher resolution, increased sensitivity, and much faster analysis times. mdpi.com These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

UHPLC is the method of choice for analyzing this compound within complex mixtures, such as environmental samples or biological extracts, where it may be present alongside numerous other related phenolic compounds. pensoft.net Due to the complexity of these samples, UHPLC is frequently coupled with high-resolution mass spectrometry (HRMS), a technique referred to as UHPLC-HRMS. pensoft.netnih.gov This combination provides not only the retention time from the UHPLC but also the highly accurate mass of the molecular ion and its fragments from the HRMS. nih.gov This dual-detection system allows for the confident identification and quantification of compounds, even at trace levels, and can distinguish between isomers that may be difficult to resolve by chromatography alone. mdpi.comresearchgate.net The method's reliability for analyzing diverse phenolics has been thoroughly validated, confirming its linearity, precision, and recovery. oup.com

Table 3: Comparison of HPLC and UHPLC Characteristics

| Characteristic | Conventional HPLC | UHPLC |

|---|---|---|

| Column Particle Size | 3–5 µm | < 2 µm |

| Typical Column ID | 4.6 mm | 2.1 mm |

| Operating Pressure | ~400 bar (6,000 psi) | > 600 bar (9,000 psi), up to 1200 bar |

| Analysis Time | Longer (e.g., 20-45 min) impactfactor.org | Shorter (higher throughput) mdpi.com |

| Resolution | Good | Excellent mdpi.com |

| Sensitivity | Standard | Higher mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) are fundamental for elucidating the structural features of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When the frequency of infrared radiation matches a bond's vibrational frequency, the radiation is absorbed, and this absorption is recorded. For this compound, the IR spectrum would confirm the presence of its key structural motifs. A common modern technique is Attenuated Total Reflectance (ATR) FT-IR, which is suitable for both liquid and solid samples. nih.gov The spectrum of 2-propylphenol, a structural component of the target molecule, has been characterized using this method. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic structure of a molecule, particularly its conjugated and aromatic systems. The absorption of UV or visible light excites electrons from lower to higher energy orbitals (e.g., π→π* transitions). The phenoxy and propylphenol rings in this compound act as chromophores that absorb strongly in the UV region. The resulting spectrum, a plot of absorbance versus wavelength, is characterized by one or more absorption maxima (λmax). The position of λmax is indicative of the electronic environment, while the absorbance value can be used for quantitative analysis according to the Beer-Lambert law. For phenolic compounds, UV-Vis spectra are typically measured in a solvent like methanol or chloroform, with characteristic absorption observed between 270 nm and 280 nm. researchgate.netdiva-portal.org

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Structural Feature | Expected Absorption Region | Reference |

|---|---|---|---|

| Infrared (IR) | O-H (Phenolic) | ~3600–3200 cm⁻¹ (broad) | nih.gov |

| C-H (Aromatic) | ~3100–3000 cm⁻¹ | nih.gov | |

| C-H (Aliphatic - propyl) | ~2960–2850 cm⁻¹ | nih.gov | |

| C=C (Aromatic Ring) | ~1600 cm⁻¹ and ~1500 cm⁻¹ | ||

| C-O-C (Ether) | ~1250–1200 cm⁻¹ (asymmetric stretch) | ||

| UV-Visible (UV-Vis) | π→π* (Aromatic Rings) | λmax ≈ 270–280 nm | researchgate.net |

Mechanistic Studies of Biological Interactions of 4 Phenoxy 2 Propylphenol

Structure-Activity Relationship (SAR) Investigations

A critical aspect of understanding the biological importance of a compound is the investigation of its structure-activity relationship (SAR). This involves determining which structural features of the molecule are essential for its biological effects.

There are currently no available studies that specifically detail the structural determinants for the biological activity of 4-Phenoxy-2-propylphenol. Research has been conducted on other substituted phenols, which suggests that the nature and position of substituents on the phenol (B47542) ring can significantly influence activity. For instance, studies on various 4-substituted phenols have explored how different functional groups in that position impact mechanisms like tyrosinase inhibition and T-cell activation. nih.govresearchgate.net However, a direct analysis of the interplay between the 2-propyl group and the 4-phenoxy moiety of this compound in determining its biological profile is not present in the current body of scientific literature.

A comparative analysis of this compound with other phenols and phenoxy compounds is challenging due to the lack of baseline biological activity data for the primary compound. While general SAR studies exist for various phenolic compounds, highlighting the importance of factors like hydrophobicity and electronic properties, a specific comparative analysis involving this compound has not been performed. nih.govjst.go.jpnih.gov Such an analysis would be contingent on initial studies establishing a biological endpoint for this compound.

Molecular Interactions with Biological Receptors and Proteins

The biological effects of a compound are mediated through its interactions with various molecular targets, such as receptors and enzymes. The specifics of these interactions for this compound are yet to be determined.

There is no published data on the ligand-receptor binding affinity of this compound for any specific biological receptor. Binding affinity studies are fundamental to understanding the potency and selectivity of a compound. While computational and experimental methods exist to predict and measure such affinities for various ligands, including other phenolic structures, these have not been applied to this compound. nih.govnih.gov

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. frontiersin.orgnih.govplos.org There is no evidence in the scientific literature to suggest that this compound functions as an allosteric modulator at any known receptor. Investigations into such mechanisms would first require the identification of a receptor target for this compound.

Many phenolic compounds are known to interact with enzymes, often acting as inhibitors. For example, certain phenols can inhibit enzymes like tyrosinase. nih.govresearchgate.net However, there are no specific studies detailing the interaction of this compound with any enzyme. Research into its potential as an enzyme inhibitor, including the mechanism of inhibition (e.g., competitive, non-competitive), has not been reported.

Cellular and Subcellular Biochemical Pathways

The biological interactions of this compound at the cellular and subcellular levels are governed by its chemical structure, which features a phenolic hydroxyl group, a propyl side chain, and a phenoxy ether linkage. These characteristics suggest its involvement in several key biochemical pathways, primarily related to cellular metabolism, oxidative stress, and signaling cascades.

While direct studies on this compound are limited, its structural similarity to other 4-phenoxy-phenyl derivatives suggests a potential influence on lipid metabolism, specifically the de novo fatty acid synthesis pathway. nih.gov This pathway is fundamental for producing fatty acids from acetyl-CoA, which are essential for cell membrane formation, energy storage, and protein modification. wikipedia.orgnih.gov

A critical rate-limiting step in this process is catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC). nih.govfrontiersin.org ACC is responsible for the irreversible carboxylation of acetyl-CoA to form malonyl-CoA, the primary building block for fatty acid chains. nih.govnih.gov Research on structurally related 4-phenoxy-phenyl isoxazoles has demonstrated their capacity to act as potent inhibitors of ACC. nih.gov Given the shared 4-phenoxy-phenyl moiety, it is plausible that this compound could exert a similar inhibitory effect on ACC, thereby disrupting the fatty acid synthesis pathway. Inhibition of this pathway can lead to a decrease in the production of lipids necessary for cell proliferation and signaling. nih.gov

| Enzyme | Abbreviation | Function | Potential Interaction with this compound |

|---|---|---|---|

| Acetyl-CoA Carboxylase | ACC | Catalyzes the rate-limiting step: the carboxylation of acetyl-CoA to malonyl-CoA. nih.govnih.gov | Potential inhibition, based on studies of structurally similar compounds. nih.gov |

| Fatty Acid Synthase | FASN | A multi-enzyme complex that iteratively adds two-carbon units from malonyl-CoA to build a saturated fatty acid chain, typically palmitate. nih.govkhanacademy.org | Downstream effects due to potential reduction in malonyl-CoA substrate. |

| Acyl-CoA Synthetase | ACS | Activates free fatty acids into acyl-CoA, preparing them for metabolic pathways like β-oxidation or incorporation into complex lipids. nih.gov | Indirectly affected by changes in the pool of newly synthesized fatty acids. |

Phenolic compounds are well-known to participate in redox reactions that can lead to oxidative stress. nih.gov The mechanism likely involves an initial one-electron oxidation of the phenolic hydroxyl group of this compound, a reaction that can be catalyzed by cellular enzymes such as peroxidases. nih.govwikipedia.org This oxidation generates a phenoxyl radical, a highly reactive intermediate. nih.govtamu.edu

This phenoxyl radical can then engage in redox cycling. It can be reduced back to the parent phenol by intracellular antioxidants like glutathione (B108866) (GSH) or ascorbate. nih.gov This process, in turn, generates other reactive species, such as thiyl radicals and superoxide (B77818) anions (O₂•⁻), leading to the depletion of the cell's antioxidant reserves. nih.gov The accumulation of ROS can overwhelm the cell's antioxidant defense systems, resulting in a state of oxidative stress. This condition leads to indiscriminate damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA. nih.gov

| ROS Species | Formula | Primary Cellular Effect |

|---|---|---|

| Superoxide Anion | O₂•⁻ | Precursor to other ROS; can damage iron-sulfur cluster-containing enzymes. |

| Hydrogen Peroxide | H₂O₂ | More stable ROS; can diffuse across membranes and act as a signaling molecule at low concentrations. |

| Hydroxyl Radical | •OH | Extremely reactive; causes widespread damage to proteins, lipids, and DNA. nih.gov |

The generation of ROS and the resulting oxidative stress, as described above, are not merely damaging but also act as potent triggers for a variety of cellular signaling cascades. nih.gov Phenolic compounds can modulate a broad range of inflammation-associated signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB). nih.govresearchgate.net

A significant pathway initiated by oxidative stress is the intrinsic pathway of apoptosis, or programmed cell death. nih.gov Elevated ROS levels can induce mitochondrial outer membrane permeabilization (MOMP), a critical event in apoptosis. nih.gov This leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov In the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) to form the apoptosome, which then recruits and activates an initiator caspase, Caspase-9. nih.gov Activated Caspase-9 proceeds to cleave and activate executioner caspases, such as Caspase-3, which carry out the systematic dismantling of the cell, leading to apoptotic cell death. nih.govnih.govelsevierpure.com Therefore, the pro-oxidant activity of this compound can be directly linked to the induction of apoptosis through this well-established, mitochondrion-dependent caspase cascade. nih.gov

| Protein | Role in Apoptosis |

|---|---|

| Bcl-2 Family Proteins | Regulate mitochondrial outer membrane permeabilization (MOMP). nih.gov |

| Cytochrome c | Released from mitochondria upon MOMP; essential for apoptosome formation. nih.gov |

| Caspase-9 | Initiator caspase activated by the apoptosome. nih.gov |

| Caspase-3 | Executioner caspase activated by Caspase-9; cleaves key cellular substrates to execute apoptosis. nih.govnih.gov |

Biotransformation Pathways in Biological Systems (Non-Human)

In non-human biological systems, particularly microorganisms, this compound is expected to undergo extensive biotransformation. Bacteria and fungi possess diverse enzymatic machinery capable of degrading complex aromatic compounds. researchgate.netnih.gov The primary goals of biotransformation are to increase the compound's water solubility to facilitate excretion and to detoxify it by altering its chemical structure. These processes are generally categorized as Phase I and Phase II reactions. nih.gov

Phase I biotransformation of this compound would likely begin with oxidative attacks catalyzed by various enzymes. Bacterial systems employ specific hydroxylases and monooxygenases to modify phenolic compounds. nih.govnih.gov For example, enzymes like 4-ethylphenol (B45693) methylenehydroxylase act on 4-alkylphenols by first dehydrogenating the substrate to a quinone methide intermediate, which is then hydrated to form a hydroxylated product. nih.gov A similar mechanism could hydroxylate the propyl side chain of this compound.

Alternatively, the aromatic rings are prime targets for hydroxylation. Phenol hydroxylases can introduce additional hydroxyl groups onto the benzene (B151609) ring, often converting phenols into catechols (compounds with two adjacent hydroxyl groups). nih.govresearchgate.net These catechols are key intermediates that can then undergo ring cleavage by dioxygenase enzymes, breaking down the aromatic structure. nih.gov Furthermore, some fungal peroxygenases are capable of cleaving the ether bond, which would split this compound into its constituent phenol and 2-propylphenol (B147445) parts. nih.gov

Following these initial Phase I oxidative reactions, the resulting hydroxylated metabolites would typically undergo Phase II conjugation reactions. These reactions involve attaching polar endogenous molecules, such as sugars or sulfate (B86663) groups, to the new hydroxyl groups, further increasing water solubility and preparing the compound for elimination.

In higher organisms, the Cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst of Phase I metabolism for a vast array of xenobiotics, including phenolic compounds. nih.govwashington.edumdpi.com These heme-containing monooxygenases are found primarily in the liver and are responsible for metabolizing the majority of foreign compounds that enter the body. youtube.comyoutube.com The human genome contains at least 57 CYP genes, with a small number of isoforms from the CYP1, CYP2, and CYP3 families handling the bulk of drug and xenobiotic metabolism. nih.govwashington.edu

The catalytic cycle of CYP enzymes involves the activation of molecular oxygen and its insertion into the substrate, typically resulting in hydroxylation. youtube.com For this compound, CYP-mediated oxidation could occur at several positions:

Aromatic Hydroxylation: Addition of a hydroxyl group to either the propyl-substituted phenyl ring or the phenoxy ring.

Aliphatic Hydroxylation: Oxidation of the propyl side chain, likely at the carbon atom adjacent to the ring.

Ether Cleavage: Oxidative cleavage of the ether bond (O-dealkylation), although this is generally a less common reaction for this type of stable diaryl ether compared to alkyl-aryl ethers.

These oxidative transformations convert the lipophilic this compound into more polar, hydrophilic metabolites. This increase in polarity is crucial as it not only facilitates excretion but also prepares the molecule for subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, which are the final steps in its detoxification and elimination. nih.gov

| CYP Isoform | Relative Abundance in Liver | Substrates/Significance |

|---|---|---|

| CYP3A4/5 | ~30-40% | Metabolizes over 50% of clinically used drugs; broad substrate specificity. mdpi.comyoutube.com |

| CYP2D6 | ~2% | Highly polymorphic; metabolizes many antidepressants, antipsychotics, and beta-blockers. mdpi.comyoutube.com |

| CYP2C9 | ~20% | Metabolizes non-steroidal anti-inflammatory drugs (NSAIDs) and warfarin. mdpi.comyoutube.com |

| CYP2C19 | Low | Metabolizes proton pump inhibitors and antiepileptics; highly polymorphic. mdpi.comyoutube.com |

| CYP1A2 | ~13% | Metabolizes caffeine (B1668208) and theophylline; induced by smoking. mdpi.comyoutube.com |

Microbial and Fungal Biotransformation Mechanisms

The biotransformation of this compound by microorganisms is expected to proceed via two main enzymatic pathways: cleavage of the diaryl ether linkage and modification of the propylphenol moiety.

Ether Bond Cleavage

The cleavage of the stable diaryl ether bond is a critical step in the degradation of phenoxy-containing aromatic compounds. Both bacteria and fungi have evolved enzymatic systems to catalyze this reaction.

Bacterial Ether Bond Cleavage: Bacteria, particularly species from the genus Sphingomonas, are known to degrade diphenyl ether, the core structure of this compound. For instance, Sphingomonas sp. strain SS3 initiates the degradation of diphenyl ether through a 1,2-dioxygenation mechanism. nih.govresearchgate.netnih.gov This process yields unstable hemiacetals that spontaneously break down, leading to the formation of phenol and catechol. nih.govresearchgate.net These intermediates are then funneled into central metabolic routes like the 3-oxoadipate (B1233008) pathway. nih.gov Similarly, Sphingobium phenoxybenzoativorans SC_3 utilizes a novel angular dioxygenase to cleave the ether bond of diphenyl ether as the initial step in its metabolic pathway. asm.org

Fungal Ether Bond Cleavage: Fungi also possess robust enzymatic machinery for cleaving ether bonds. The fungus Aspergillus niger has been shown to degrade phenoxyalkanoic acids by first converting them into their corresponding phenolic derivatives, a process that involves the scission of the ether linkage. researchgate.net White-rot fungi, which are efficient degraders of the complex polymer lignin (B12514952), are particularly adept at this process. The β-O-4 aryl ether bond is the most common linkage in lignin and is structurally similar to the ether bond in this compound. The white-rot fungus Dichomitus squalens produces an intracellular glutathione-S-transferase with β-etherase activity (Ds-GST1) that selectively cleaves this type of bond in lignin model compounds and synthetic lignin polymers. acs.orgnih.govnih.gov This suggests that similar enzymatic systems in fungi could be responsible for the degradation of this compound.

Interactive Table 1: Microbial Systems for Diaryl Ether Bond Cleavage in Analogous Compounds

| Microorganism | Compound Class | Key Enzyme(s) | Primary Metabolites |

| Sphingomonas sp. SS3 | Diphenyl Ether | Dioxygenase | Phenol, Catechol |

| Sphingobium phenoxybenzoativorans SC_3 | Diphenyl Ether | Angular Dioxygenase | Not specified |

| Aspergillus niger | Phenoxyalkanoic Acids | Not specified | Phenolic derivatives, Catechol |

| Dichomitus squalens | Lignin (β-O-4 linkage) | β-Etherase (Ds-GST1) | Guaiacol (from model compound) |

Modification of the Alkylphenol Moiety

In parallel with or subsequent to ether bond cleavage, the propylphenol portion of the molecule is also a target for microbial transformation. The enzymatic attack typically focuses on the alkyl side chain.

Bacterial Side-Chain Oxidation: Studies on the biotransformation of 4-n-propylphenol by Pseudomonas putida JD1 have shown that the initial metabolic step involves the hydroxylation of the propyl side chain. consensus.app This reaction is catalyzed by the periplasmic flavocytochrome enzyme 4-ethylphenol methylenehydroxylase (4EPMH). nih.govasm.org The enzyme acts via dehydrogenation of the substrate to form a quinone methide intermediate, which is then hydrated to produce the chiral alcohol 1-(4′-hydroxyphenyl)propanol. consensus.app This enzyme is noted to be more active with alkylphenols that have longer alkyl chains, suggesting it would be effective on the propyl group of a propylphenol moiety. nih.gov

Interactive Table 2: Microbial Biotransformation of Alkylphenol Side Chains in Analogous Compounds

| Microorganism | Substrate | Key Enzyme | Product |

| Pseudomonas putida JD1 | 4-n-Propylphenol | 4-Ethylphenol methylenehydroxylase (4EPMH) | 1-(4′-hydroxyphenyl)propanol |

Based on these findings, a hypothetical biotransformation pathway for this compound would likely begin with the cleavage of the ether bond by bacterial dioxygenases or fungal etherases. This initial step would yield two primary metabolites: phenol and 2-propylphenol. Subsequently, these phenolic intermediates would be further degraded. Phenol is commonly hydroxylated by various microorganisms to form catechol, which then undergoes ring fission. nih.govmdpi.comresearchgate.net The 2-propylphenol intermediate would likely undergo oxidation of its propyl side chain, analogous to the transformation of 4-n-propylphenol by Pseudomonas putida, before eventual aromatic ring cleavage.

Environmental Dynamics and Transformation of 4 Phenoxy 2 Propylphenol

Environmental Fate and Distribution Pathways in Various Compartments

The movement and partitioning of 4-Phenoxy-2-propylphenol in the environment are dictated by its affinity for different environmental matrices, including water, soil, sediment, and air.

While specific data on the transport and partitioning of this compound is limited, the behavior of structurally similar phenolic compounds can provide insights. For instance, the mobility and persistence of pyriproxyfen, an aromatic compound, in soil have been studied, showing it to be stable with the greatest concentrations found in the upper soil layers. piat.org.nz The persistence of such compounds in water can be influenced by factors like temperature and sunlight exposure. piat.org.nz Phenolic compounds, in general, are known to partition between aqueous and solid phases in the environment. nih.gov

Sorption to soil and sediment is a critical process affecting the fate and bioavailability of phenolic compounds. mdpi.com Studies on 4-nonylphenol, another alkylphenol, have shown that sorption is influenced by the organic carbon content of the soil, with a reported log KOC (organic carbon-water (B12546825) partitioning coefficient) of 3.97. nih.gov This suggests that this compound is also likely to adsorb to soil and sediment, particularly those with high organic matter.

The process of sorption involves both adsorption (to a surface) and absorption (into a matrix), and both are relevant in soil and sediment environments. regulations.gov Desorption, the release of the sorbed chemical, can also occur, and in some cases, hysteresis is observed, where the desorption process is not the simple reverse of sorption. nih.gov For some organic chemicals, a fraction can become resistant to desorption after being "aged" in sediment. lsu.edu The presence of soil or sediment can also impact other degradation processes, such as photolysis, by acting as a screen to sunlight. nih.gov

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For this compound, these processes primarily include photodegradation, hydrolysis, and oxidation.

Photodegradation, or the breakdown of compounds by light, is a significant environmental fate process for many organic chemicals. For phenolic compounds, this process can occur through direct photolysis or indirect photo-oxidation involving reactive species like hydroxyl radicals. researchgate.net Studies on phenol (B47542) have shown that photodegradation can lead to the formation of intermediate products such as catechol and benzoquinone, which are then further mineralized to simpler organic compounds like formic acid and eventually to carbon dioxide and water. researchgate.net The rate of photodegradation can be influenced by the presence of photocatalysts like titanium dioxide (TiO2). researchgate.net

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for simple phenols unless specific functional groups susceptible to this reaction are present. Oxidation, however, is a key transformation process. In the environment, phenols can react with peroxy radicals, which are common in autoxidation processes. canada.ca This reaction typically involves the abstraction of the phenolic hydrogen to form a less reactive phenoxy radical. canada.ca The oxidation of substituted phenols can lead to a variety of products through radical-radical coupling reactions. researchgate.net

Biodegradation and Bioremediation Potential

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process for the removal of phenolic pollutants from the environment. Various bacterial and fungal strains have been shown to degrade phenols and their derivatives. researchgate.netresearchgate.net

For instance, Pseudomonas putida has demonstrated the ability to degrade p-nitrophenol, converting it to hydroquinone (B1673460) as an intermediate. nih.gov The efficiency of biodegradation can be influenced by environmental conditions such as pH and temperature. nih.gov The metabolic pathways for phenol degradation often involve the formation of catechol, which is then further processed through pathways like the β-ketoadipate pathway. researchgate.net While specific studies on the biodegradation of this compound were not found, the existing research on similar phenolic compounds suggests a potential for microbial degradation. This indicates that bioremediation could be a viable strategy for cleaning up environments contaminated with this compound.

Microbial Degradation Pathways of Phenols and Phenoxy Compounds

The microbial breakdown of phenolic and phenoxy compounds is a critical process for their removal from the environment. For a molecule like this compound, degradation is hypothesized to proceed through several key steps, primarily involving the cleavage of the ether linkage and the subsequent breakdown of the resulting phenolic intermediates.

The central and most resilient feature of this compound is its diaryl ether bond. The microbial cleavage of this bond is a crucial initial step in its degradation. Bacteria, particularly species from the genus Sphingomonas, have demonstrated the ability to degrade diphenyl ether and its derivatives. asm.orgnih.gov The primary mechanism involves an angular dioxygenation, where a dioxygenase enzyme attacks the carbon atom adjacent to the ether linkage and the angular carbon of the benzene (B151609) ring. asm.orgasm.org This enzymatic action destabilizes the ether bond, leading to its cleavage and the formation of two separate phenolic compounds. In the case of this compound, this would likely yield 2-propylphenol (B147445) and phenol .

Once these simpler phenolic compounds are formed, they enter well-established degradation pathways. Aerobic degradation of phenols is typically initiated by hydroxylation, converting them into catechols. nih.govijrrjournal.com For instance, phenol is converted to catechol , and 2-propylphenol would be converted to a corresponding propyl-catechol. These catechols are then subject to aromatic ring cleavage, which is a key step in mineralization. nih.govijrrjournal.com This cleavage is catalyzed by dioxygenase enzymes and can occur through two main routes:

Ortho-cleavage pathway: The aromatic ring is cleaved between the two hydroxyl groups of the catechol, a reaction catalyzed by catechol 1,2-dioxygenase. nih.gov

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups, a reaction mediated by catechol 2,3-dioxygenase. nih.gov

Both pathways ultimately lead to the formation of intermediates that can enter central metabolic cycles, such as the Krebs cycle, resulting in the complete mineralization of the original compound to carbon dioxide and water. ijrrjournal.com

Fungi, particularly white-rot fungi, also play a significant role in the degradation of complex aromatic compounds. researchgate.net These organisms secrete powerful, non-specific extracellular enzymes that can initiate the breakdown of compounds with ether linkages. nih.govacs.org Fungal degradation of diphenyl ethers has been shown to proceed through hydroxylation reactions, mediated by enzymes like cytochrome P450 monooxygenase, followed by ring cleavage. researchgate.net

Enzymatic Degradation by Environmental Microorganisms

A diverse array of microbial enzymes is responsible for the breakdown of compounds structurally similar to this compound. These enzymes exhibit different mechanisms of action to dismantle the aromatic and ether components of the molecule.

Key Enzymes in the Degradation of this compound and its Analogs

| Enzyme Class | Specific Enzyme Example | Function | Probable Role in Degradation of this compound |

| Dioxygenases | Diphenyl ether dioxygenase | Catalyzes the angular dioxygenation and cleavage of the diaryl ether bond. asm.orgasm.org | Initial cleavage of the ether bond to form 2-propylphenol and phenol. |

| Catechol 1,2-dioxygenase | Catalyzes the ortho-cleavage of the catechol ring. nih.gov | Breakdown of catechol intermediates derived from 2-propylphenol and phenol. | |

| Catechol 2,3-dioxygenase | Catalyzes the meta-cleavage of the catechol ring. nih.gov | Alternative pathway for the breakdown of catechol intermediates. | |

| Monooxygenases | Phenol hydroxylase | Introduces a hydroxyl group onto the phenol ring to form catechol. ijrrjournal.com | Conversion of phenol and 2-propylphenol into their respective catechol derivatives. |

| Cytochrome P450 monooxygenase | Involved in a wide range of oxidative reactions, including hydroxylation of aromatic rings. researchgate.net | Fungal-mediated hydroxylation of the aromatic rings of the parent compound or its metabolites. | |

| Peroxygenases | Unspecific Peroxygenase (UPO) | Catalyzes the H₂O₂-dependent oxidative cleavage of ether bonds. mdpi.com | Fungal-mediated cleavage of the diaryl ether linkage. |

| Peroxidases & Laccases | Lignin (B12514952) peroxidase, Manganese peroxidase | Generate reactive radicals that can non-specifically oxidize a wide range of aromatic compounds, including those with ether linkages. acs.org | Initial oxidative attack on the this compound molecule by fungi. |

Dioxygenases are particularly critical for the initial cleavage of the diaryl ether bond in bacteria. asm.orgasm.org These multi-component enzyme systems are highly specific and efficient. Following ether bond cleavage, monooxygenases like phenol hydroxylase are essential for preparing the resulting phenolic rings for fission by hydroxylating them to form catechols. ijrrjournal.com Subsequently, ring-cleaving dioxygenases (both intradiol and extradiol types) catalyze the opening of the aromatic ring, which is often the rate-limiting step in the complete degradation of these compounds. nih.gov

In fungi, extracellular enzymes such as peroxygenases, lignin peroxidases, and manganese peroxidases are key players. nih.govnih.gov These enzymes are less specific than their bacterial counterparts and can oxidize a broad range of recalcitrant organic pollutants. mdpi.com Fungal peroxygenases, for example, can directly catalyze the oxidative cleavage of ether bonds in the presence of hydrogen peroxide. mdpi.com

Identification of Microbial Metabolites and Transformation Products

Based on the degradation pathways of analogous compounds, a predictive profile of the metabolites and transformation products of this compound can be constructed. The degradation process would involve a series of intermediate compounds, from the initial cleavage products to the final mineralized forms.

The primary transformation products resulting from the microbial cleavage of the ether bond of this compound are expected to be 2-propylphenol and phenol . nih.govasm.org These initial metabolites would then undergo further degradation.

Subsequent enzymatic action, primarily hydroxylation, would convert these phenols into their corresponding catecholic derivatives. The expected catecholic intermediates are:

Catechol (from the degradation of the phenol moiety)

Propyl-catechol (from the degradation of the 2-propylphenol moiety)

These catechols are then subject to ring fission, leading to the formation of aliphatic carboxylic acids. For example, the ortho-cleavage of catechol yields cis,cis-muconic acid, while meta-cleavage produces 2-hydroxymuconic semialdehyde. nih.govnih.gov These ring-fission products are then further metabolized through various biochemical reactions into intermediates of central metabolic pathways, such as acetyl-CoA and succinyl-CoA, which can be readily utilized by the microorganisms for energy and biomass production. slideshare.net

Predicted Transformation Products of this compound During Microbial Degradation

| Compound Name | Chemical Formula | Role in Degradation Pathway |

| This compound | C₁₅H₁₆O₂ | Parent Compound |

| 2-Propylphenol | C₉H₁₂O | Initial metabolite after ether bond cleavage |

| Phenol | C₆H₆O | Initial metabolite after ether bond cleavage |

| Propyl-catechol | C₉H₁₂O₂ | Hydroxylated intermediate from 2-propylphenol |

| Catechol | C₆H₆O₂ | Hydroxylated intermediate from phenol |

| cis,cis-Muconic acid | C₆H₆O₄ | Ring-fission product from ortho-cleavage of catechol |

| 2-Hydroxymuconic semialdehyde | C₆H₆O₄ | Ring-fission product from meta-cleavage of catechol |

| Krebs Cycle Intermediates | (e.g., Acetyl-CoA, Succinyl-CoA) | Products of further metabolism entering central metabolic pathways |

| Carbon Dioxide and Water | CO₂, H₂O | Final mineralization products |

It is important to note that under certain environmental conditions, complete mineralization may not occur, leading to the potential accumulation of intermediate metabolites. The specific metabolites formed and their persistence can depend on the microbial species present, the availability of oxygen, and other environmental factors.

Theoretical and Computational Investigations of 4 Phenoxy 2 Propylphenol

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies involving 4-Phenoxy-2-propylphenol were identified. Such studies would theoretically involve computational simulations to predict how this molecule might bind to a specific protein target.

Information regarding the prediction of binding modes or the calculation of binding affinities (such as binding free energy, typically measured in kcal/mol) for this compound is not available. This type of analysis would require docking the compound into the active site of a known receptor to determine the most stable binding pose and estimate the strength of the interaction.

There is no available research that identifies key amino acid residues that may interact with this compound within a protein's binding pocket. This analysis is contingent on performing molecular docking simulations, which have not been reported for this compound.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are used to understand the stability of a ligand-protein complex over time and to observe the dynamic nature of their interactions, but this analysis has not been performed or documented for this specific compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Specific quantum chemical calculations, such as those using Density Functional Theory (DFT), have not been reported for this compound. These calculations are fundamental for understanding the electronic properties of a molecule.

An FMO analysis for this compound is not available in the scientific literature. This analysis involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability wikipedia.orgacadpubl.eu. Without dedicated quantum chemical studies, these values remain undetermined for this compound.

There are no computational studies predicting or elucidating specific reaction mechanisms involving this compound. Such predictions rely on quantum chemical calculations to map out reaction pathways and determine activation energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in modern chemistry and pharmacology, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, a molecule with potential applications derived from its phenolic structure, QSAR models offer a predictive lens through which its biological effects can be anticipated and understood without exhaustive experimental testing. These models are built upon the principle that the structural and physicochemical properties of a molecule, known as molecular descriptors, govern its interactions with biological systems.

The development of a QSAR model for this compound and its analogs involves a systematic process. Initially, a dataset of structurally related phenolic compounds with known biological activities is compiled. Subsequently, a wide array of molecular descriptors for each compound is calculated. These descriptors can be categorized into several classes, including:

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding reaction mechanisms and intermolecular interactions.

Steric Descriptors: These describe the three-dimensional arrangement of the atoms in a molecule, including molecular volume, surface area, and specific steric parameters. These are vital for determining how well a molecule can fit into a biological receptor site.

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (log P), is a key determinant of a molecule's ability to traverse biological membranes and engage with hydrophobic pockets in proteins.

Once the descriptors are calculated, statistical methods are employed to develop a mathematical equation that links a selection of these descriptors to the observed biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms like Artificial Neural Networks (ANN). The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.

For a hypothetical QSAR study on the antioxidant activity of a series of phenol (B47542) derivatives, including this compound, a plausible dataset might be constructed. The antioxidant activity, for instance, could be expressed as the half-maximal inhibitory concentration (IC50) against a standard radical like DPPH (2,2-diphenyl-1-picrylhydrazyl). A lower IC50 value indicates higher antioxidant potency. For the purpose of QSAR modeling, these are often converted to a logarithmic scale (pIC50 = -log(IC50)).

A hypothetical dataset for a QSAR analysis of phenolic compounds is presented below:

| Compound | pIC50 (Antioxidant Activity) | LogP (Hydrophobicity) | HOMO Energy (eV) | Molecular Surface Area (Ų) |

|---|---|---|---|---|

| Phenol | 4.25 | 1.48 | -8.95 | 82.9 |

| 2-Propylphenol (B147445) | 4.88 | 2.85 | -8.72 | 125.4 |

| 4-Phenoxyphenol (B1666991) | 5.15 | 3.52 | -8.55 | 185.7 |

| This compound | 5.42 | 4.89 | -8.41 | 228.2 |

| 2,6-Di-tert-butylphenol | 4.65 | 4.92 | -8.80 | 210.1 |

Based on such a dataset, a hypothetical MLR-based QSAR equation could be formulated:

pIC50 = 0.85 * (LogP) - 0.52 * (HOMO Energy) + 0.01 * (Molecular Surface Area) - 5.2

In this illustrative model, a higher LogP and a less negative HOMO energy (indicating easier electron donation) would correlate with increased antioxidant activity. The small positive coefficient for the molecular surface area might suggest that within this series, larger molecules have slightly better activity.

The predictive power of such a model would then be evaluated using statistical metrics. A summary of the hypothetical model's performance is provided in the table below.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| Coefficient of Determination (R²) | 0.92 | Indicates that 92% of the variance in antioxidant activity can be explained by the model. |

| Cross-validated R² (Q²) | 0.85 | Demonstrates good internal predictive ability of the model. |

| Standard Error of Estimate (SEE) | 0.15 | Represents the average deviation of the predicted values from the experimental values. |

Such theoretical and computational investigations are invaluable for the rational design of new phenolic compounds with enhanced biological activities. By understanding the structural features that drive a particular biological response, medicinal chemists can prioritize the synthesis of more potent and selective molecules, thereby accelerating the drug discovery and development process. For this compound, QSAR modeling can provide crucial insights into its potential therapeutic applications and guide the design of next-generation analogs with improved pharmacological profiles.

Future Directions in 4 Phenoxy 2 Propylphenol Research

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry. For 4-Phenoxy-2-propylphenol, future research could focus on moving beyond classical etherification methods, which may have limitations in terms of yield, selectivity, and environmental impact.

Potential Research Avenues:

Catalyst Development: Investigating novel catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based systems, could lead to more efficient and selective syntheses. These catalysts could potentially lower reaction temperatures and pressures, contributing to greener chemical processes.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters, leading to improved yields and purity, as well as enhanced safety for exothermic reactions.

Enzymatic Synthesis: Biocatalysis represents a promising frontier for the synthesis of complex organic molecules. The use of enzymes, such as laccases or peroxidases, could enable the regioselective synthesis of this compound under mild conditions, minimizing the generation of hazardous waste.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Novel Catalysis (e.g., MOFs, Nanoparticles) | Higher yields and selectivity, milder reaction conditions, potential for catalyst recycling. | Catalyst cost and stability, optimization of reaction parameters. |

| Continuous Flow Chemistry | Enhanced process control and safety, improved scalability and reproducibility. | Initial setup costs, potential for clogging with solid byproducts. |

| Biocatalysis (Enzymatic Synthesis) | High selectivity, environmentally friendly conditions, reduced byproduct formation. | Enzyme stability and cost, optimization of reaction medium and co-factors. |

Advanced Analytical Approaches for Trace Detection and Speciation

The ability to detect and quantify minute concentrations of chemical compounds in various matrices is crucial for environmental monitoring and toxicological studies. For this compound, future research should aim to develop highly sensitive and selective analytical methods.

Emerging Analytical Techniques:

High-Resolution Mass Spectrometry (HRMS): Techniques such as Orbitrap or Time-of-Flight (TOF) mass spectrometry, coupled with gas or liquid chromatography, can provide unambiguous identification and quantification of this compound and its potential metabolites at trace levels.

Advanced Sample Preparation: The development of novel solid-phase extraction (SPE) sorbents or microextraction techniques could improve the efficiency of isolating this compound from complex samples like water, soil, or biological tissues.

Sensor Technology: The design of electrochemical or optical sensors could offer the potential for real-time, on-site monitoring of this compound in environmental systems, providing rapid and continuous data.

A summary of advanced analytical techniques applicable to this compound is provided in Table 2.

Table 2: Advanced Analytical Techniques for this compound

| Technique | Principle | Potential Application |

|---|---|---|

| GC-HRMS/LC-HRMS | Separation by chromatography followed by high-resolution mass analysis for precise mass determination. | Identification and quantification of the parent compound and its transformation products in environmental and biological samples. |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber for concentration prior to analysis. | Trace level detection in water and air samples. |

| Electrochemical Sensors | Measurement of the current resulting from the oxidation or reduction of the analyte at an electrode surface. | In-field, real-time monitoring of environmental contamination. |

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Understanding how a chemical compound interacts with biological systems at the molecular level is fundamental to assessing its potential toxicological effects. For this compound, research is needed to elucidate its mechanisms of action. Based on the general reactivity of phenolic compounds, several hypotheses can be proposed for future investigation.

Key Research Questions:

Receptor Interactions: Investigating the binding affinity of this compound for various nuclear receptors, such as the estrogen or androgen receptors, is crucial to determine its potential as an endocrine-disrupting chemical.

Enzyme Inhibition: Studies could explore the inhibitory effects of this compound on key enzymes involved in metabolic and signaling pathways.

Oxidative Stress: The potential for this compound to induce oxidative stress through the generation of reactive oxygen species (ROS) should be a focus of future toxicological studies. nih.gov

Comprehensive Assessment of Environmental Transformation Pathways

Once released into the environment, chemical compounds can undergo various transformation processes that alter their structure and potential impact. A thorough understanding of the environmental fate of this compound is essential for a complete risk assessment.

Potential Transformation Pathways to Investigate:

Biodegradation: Research should focus on identifying microorganisms capable of degrading this compound and elucidating the enzymatic pathways involved. nih.govnih.gov The degradation of phenolic compounds often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. slideshare.net

Photodegradation: The susceptibility of this compound to degradation by sunlight in aquatic environments should be assessed, along with the identification of its photoproducts.

Abiotic Hydrolysis: The stability of the ether linkage in this compound under different pH and temperature conditions should be determined to evaluate the potential for abiotic hydrolysis.

The environmental fate of the related pesticide pyriproxyfen, which also contains a phenoxyphenoxy moiety, indicates that cleavage of the ether linkage can be a significant degradation pathway. piat.org.nz

Integration of Multi-Omics Data in Mechanistic Studies

To gain a holistic understanding of the biological effects of this compound, future research should leverage the power of multi-omics technologies. mdpi.comnih.gov These approaches allow for the simultaneous analysis of multiple layers of biological information, providing a comprehensive picture of cellular responses to chemical exposure. nih.govmdpi.com

Multi-Omics Approaches for Mechanistic Insights:

Transcriptomics: Analyzing changes in gene expression in response to this compound exposure can reveal the cellular pathways that are perturbed.

Proteomics: Identifying alterations in the proteome can provide insights into the functional consequences of gene expression changes and highlight specific protein targets of the compound.

Metabolomics: Studying the metabolic profile of cells or organisms exposed to this compound can uncover disruptions in metabolic pathways and identify potential biomarkers of exposure or effect.

By integrating data from these different "omics" layers, researchers can construct detailed models of the molecular toxicology of this compound, leading to a more predictive and systems-level understanding of its potential hazards. scilit.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.